molecular formula C22H28N2O2 B2621138 2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide CAS No. 1421452-67-6

2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide

Cat. No.: B2621138
CAS No.: 1421452-67-6
M. Wt: 352.478
InChI Key: OVTRJIRGQHUKRT-UHFFFAOYSA-N
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Description

2-([1,1’-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide is a complex organic compound characterized by its biphenyl and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide typically involves multiple steps:

    Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Piperidine Derivative Preparation: The piperidine ring is often synthesized via a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.

    Acetamide Formation: The final step involves the acylation of the piperidine derivative with an acyl chloride or anhydride to form the acetamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl moiety, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration of the biphenyl ring.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the reduction of the acetamide group.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its biphenyl structure makes it a useful intermediate in the production of liquid crystals and other advanced materials.

Biology

Medicine

In medicinal chemistry, 2-([1,1’-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, leveraging its biphenyl core.

Mechanism of Action

The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl moiety can engage in π-π interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-([1,1’-biphenyl]-4-yl)-N-(piperidin-4-yl)acetamide: Lacks the methoxyethyl group, which may affect its solubility and biological activity.

    2-([1,1’-biphenyl]-4-yl)-N-(1-(2-hydroxyethyl)piperidin-4-yl)acetamide: Contains a hydroxyethyl group instead of a methoxyethyl group, potentially altering its reactivity and interactions.

Uniqueness

The presence of the methoxyethyl group in 2-([1,1’-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide distinguishes it from similar compounds, potentially enhancing its solubility and ability to cross biological membranes. This structural feature may also influence its binding affinity and specificity for certain biological targets, making it a unique candidate for further research and development.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-2-(4-phenylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-26-16-15-24-13-11-21(12-14-24)23-22(25)17-18-7-9-20(10-8-18)19-5-3-2-4-6-19/h2-10,21H,11-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTRJIRGQHUKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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